5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID
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Overview
Description
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound that features a unique structure combining an indene moiety with a hydrazone linkage and an isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves a multi-step process. One common method includes the reaction of 1,3-indandione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with isophthalic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Mechanism of Action
The mechanism by which 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydrazone linkage and the indene moiety may play crucial roles in its biological activity, potentially involving interactions with enzymes or receptors that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: Shares the indene moiety but differs in the functional groups attached to the core structure.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a similar core structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
What sets 5-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)HYDRAZIN-1-YL]BENZENE-1,3-DICARBOXYLIC ACID apart is its combination of the indene moiety with a hydrazone linkage and an isophthalic acid core. This unique structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Properties
Molecular Formula |
C17H10N2O6 |
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Molecular Weight |
338.27 g/mol |
IUPAC Name |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
InChI Key |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
Origin of Product |
United States |
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